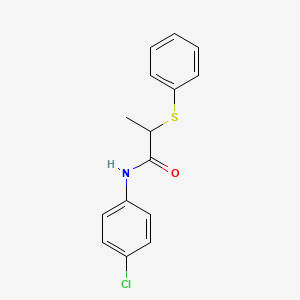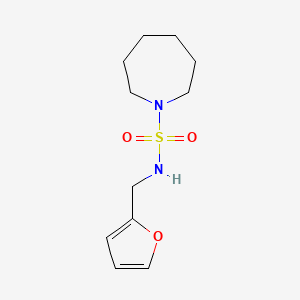
N-(4-chlorophenyl)-2-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(phenylthio)propanamide, also known as CPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thioamides and has been studied for its anti-inflammatory, analgesic, and anti-cancer effects.
Mécanisme D'action
N-(4-chlorophenyl)-2-(phenylthio)propanamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins. N-(4-chlorophenyl)-2-(phenylthio)propanamide also activates the caspase-dependent apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(phenylthio)propanamide has been shown to reduce inflammation and pain in animal models. It also induces apoptosis in cancer cells and inhibits tumor growth. N-(4-chlorophenyl)-2-(phenylthio)propanamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-(phenylthio)propanamide has several advantages for use in laboratory experiments. It is easy to synthesize and has been found to be well-tolerated in animal studies. N-(4-chlorophenyl)-2-(phenylthio)propanamide also has potential therapeutic applications for the treatment of inflammation and cancer. However, there are also limitations to its use in laboratory experiments. N-(4-chlorophenyl)-2-(phenylthio)propanamide has not yet been extensively studied in human trials, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-2-(phenylthio)propanamide. One potential avenue of research is to further investigate its anti-inflammatory and analgesic effects in human trials. Another area of research is to explore its potential as an anti-cancer agent in human trials. Additionally, further studies are needed to fully understand the safety and efficacy of N-(4-chlorophenyl)-2-(phenylthio)propanamide in humans.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-(phenylthio)propanamide involves the reaction of 4-chlorobenzoyl chloride with thiophenol in the presence of anhydrous aluminum chloride. The resulting product is then treated with 2-amino-3-phenylpropanoic acid to obtain N-(4-chlorophenyl)-2-(phenylthio)propanamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(phenylthio)propanamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. N-(4-chlorophenyl)-2-(phenylthio)propanamide has also been studied for its potential anti-cancer effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-11(19-14-5-3-2-4-6-14)15(18)17-13-9-7-12(16)8-10-13/h2-11H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBXRFZMQGVWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6167548 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5157404.png)
![3-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B5157411.png)
![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-phenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5157413.png)
![2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5157417.png)
![2-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5157438.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5157449.png)

![ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate](/img/structure/B5157472.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5157478.png)
![N-(2,3-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5157485.png)


![ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate](/img/structure/B5157507.png)
